5-Hydroxy-d4T

Description

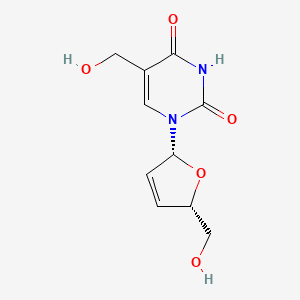

Structure

2D Structure

3D Structure

Properties

CAS No. |

158532-72-0 |

|---|---|

Molecular Formula |

C10H12N2O5 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H12N2O5/c13-4-6-3-12(10(16)11-9(6)15)8-2-1-7(5-14)17-8/h1-3,7-8,13-14H,4-5H2,(H,11,15,16)/t7-,8+/m0/s1 |

InChI Key |

KFMBQLBWJUMPQJ-JGVFFNPUSA-N |

SMILES |

C1=CC(OC1CO)N2C=C(C(=O)NC2=O)CO |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)CO |

Canonical SMILES |

C1=CC(OC1CO)N2C=C(C(=O)NC2=O)CO |

Other CAS No. |

158532-72-0 |

Synonyms |

2',3'-didehydro-2',3'-dideoxy-5-hydroxymethyluridine D4HMUrd |

Origin of Product |

United States |

Nomenclature and Structural Classification

Designation as a Nucleoside Analog

5-Hydroxy-d4T is classified as a nucleoside analog. sigmaaldrich.comwikipedia.org This classification stems from its structural resemblance to naturally occurring nucleosides, which are the fundamental building blocks of nucleic acids, DNA and RNA. sigmaaldrich.com Nucleoside analogs can interfere with viral replication by acting as chain terminators when incorporated into the growing viral DNA or RNA strand. pharmacology2000.com

Systematic and Common Synonyms of this compound

The compound is formally known by its systematic IUPAC name: 5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione . nih.gov

In scientific literature and chemical databases, it is also referred to by several synonyms, which are presented in the table below.

| Type | Name |

| Systematic Name | 5-(hydroxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |

| Common Synonym | This compound |

| Other Synonyms | 2',3'-Didehydro-2',3'-dideoxy-5-hydroxymethyluridine, D4HMUrd |

| CAS Registry No. | 158532-72-0 |

Relationship to 2',3'-Didehydro-2',3'-dideoxythymidine (d4T)

This compound is a derivative of 2',3'-Didehydro-2',3'-dideoxythymidine , more commonly known as stavudine (B1682478) or d4T . wikipedia.orgsigmaaldrich.com The structural distinction lies in the substitution at the 5-position of the pyrimidine (B1678525) base. While d4T possesses a methyl group (-CH3) at this position, this compound features a hydroxymethyl group (-CH2OH). This modification of the C-5 position of the uracil (B121893) ring is a strategy that has been explored in the synthesis of various d4T analogs to investigate their potential antiviral activities. nih.govnih.gov

Stereochemical Considerations in Synthesis and Biological Activity

The synthesis of nucleoside analogs like this compound involves critical stereochemical considerations that significantly influence their biological activity. mcgill.canih.gov The spatial arrangement of atoms, particularly at the chiral centers of the furanose ring, determines the molecule's ability to interact with viral enzymes such as reverse transcriptase.

The synthesis of nucleoside analogs often aims for stereospecificity to produce a single, desired stereoisomer. acs.org Different stereoisomers, or enantiomers, of a chiral compound can exhibit vastly different pharmacological profiles. nih.gov While specific research on the biological activity of different stereoisomers of this compound is not extensively documented in publicly available literature, it is a well-established principle in medicinal chemistry that the precise three-dimensional structure of a nucleoside analog is paramount for its intended biological function. nih.govnih.gov The synthesis of d4T and its analogs often employs chiral starting materials and stereoselective reactions to ensure the correct configuration necessary for antiviral efficacy. nih.gov

Chemical Synthesis and Derivatization Strategies

Synthetic Routes to 5-Hydroxy-d4T

The synthesis of this compound involves several key steps, starting from readily available precursors and employing specific chemical transformations to introduce the desired functional groups and stereochemistry.

Precursor Identification and Elaboration

The synthesis of this compound typically begins with thymidine (B127349) or its derivatives. Thymidine itself serves as a foundational precursor, requiring modifications to its sugar moiety and the pyrimidine (B1678525) base. Alternatively, pre-modified nucleosides or their components can be used to construct the target molecule. For instance, strategies might involve functionalizing the sugar ring before its coupling with a modified pyrimidine base, or modifying a pre-formed nucleoside like stavudine (B1682478) (d4T). The elaboration of these precursors often involves protecting reactive functional groups to ensure regioselectivity in subsequent reactions.

Regioselective Functionalization Approaches

Introducing a hydroxyl group specifically at the 5-position of the pyrimidine ring is a crucial step. While direct hydroxylation of the pyrimidine ring in nucleosides can be challenging, methods often involve electrophilic substitution followed by oxidation or direct oxidation strategies. Research into the oxidation of thymidine has shown that the C5 position is susceptible to radical attack and addition reactions, particularly by hydroxyl radicals (•OH) nih.govresearchgate.net. These reactions can lead to various oxidized products, including those with hydroxyl groups. However, achieving regioselective hydroxylation at C5 while preserving other functionalities requires carefully controlled reaction conditions and specific reagents. Some studies explore the oxidation of thymidine derivatives, which can lead to 5-hydroxymethyluracil (B14597) derivatives, suggesting pathways that might be adaptable for introducing a 5-hydroxyl group tandfonline.comrsc.org.

Protection and Deprotection Methodologies for Hydroxyl Functions

During the synthesis of nucleoside analogs like this compound, protecting groups are essential to mask reactive hydroxyl groups on the sugar moiety (primarily the 5'-hydroxyl, and potentially the 3'-hydroxyl if present before the didehydro step) and sometimes exocyclic amino groups on the nucleobase. Standard protecting groups for hydroxyl functions in nucleoside chemistry include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) and trityl derivatives (e.g., dimethoxytrityl (DMTr)) umich.edulibretexts.orgcdnsciencepub.comnih.gov.

Silyl Ethers: TBDMS and TIPS groups are commonly used due to their stability under various reaction conditions and their selective removal using fluoride (B91410) ions (e.g., TBAF) or acidic conditions libretexts.orgcdnsciencepub.com. For instance, TBDMS chloride can selectively protect the 5'-hydroxyl of deoxynucleosides cdnsciencepub.com. Silyl protecting groups can also be used to protect multiple hydroxyls simultaneously, such as the 3' and 5' hydroxyls using disiloxane (B77578) reagents researchgate.netgoogle.com.

Trityl Groups: Dimethoxytrityl (DMTr) is a widely used acid-labile protecting group for the 5'-hydroxyl, particularly in oligonucleotide synthesis, due to its ease of introduction and removal under mild acidic conditions umich.edulibretexts.orgnih.govresearchgate.net. The DMTr group's bulkiness contributes to its regioselectivity for the more accessible 5'-hydroxyl researchgate.net. Deprotection of DMTr groups can also be achieved under milder conditions by warming in mildly acidic buffers nih.gov.

Acyl Groups: Acetyl (Ac) and benzoyl (Bz) groups are also employed, typically for hydroxyl and amino groups, and are generally removed under basic conditions (e.g., ammonia) libretexts.org.

The choice of protecting group and deprotection strategy is critical for maintaining the integrity of the nucleoside structure and ensuring orthogonal protection, allowing for selective removal of one protecting group without affecting others libretexts.orggoogle.com.

Stereoselective Synthesis of Enantiomers and Diastereomers

The sugar moiety of nucleosides contains chiral centers, making stereoselective synthesis crucial for obtaining specific enantiomers or diastereomers. While d4T itself is synthesized with a defined stereochemistry, the introduction of a 5-hydroxyl group might create new stereocenters or require methods that preserve existing ones. Stereoselective synthesis can be achieved through several approaches:

Chiral Pool Synthesis: Utilizing chiral starting materials derived from natural sources (e.g., carbohydrates) that already possess the desired stereochemistry.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during key bond-forming reactions.

Diastereoselective Reactions: If a chiral precursor is used, subsequent reactions might proceed with inherent diastereoselectivity based on the existing stereocenters.

Specific methods for synthesizing chiral nucleoside analogs often involve careful control over reaction conditions to favor the formation of one stereoisomer over others libretexts.orgnih.gov. The synthesis of this compound would necessitate a strategy that either starts with a stereochemically defined precursor or employs asymmetric methodologies to establish the correct configuration at any newly formed chiral centers.

Synthesis of this compound Analogs and Derivatives

Once this compound is synthesized, its 5-hydroxyl group and other positions can be further modified to create a range of analogs with potentially altered biological activities or pharmacokinetic properties.

Modifications at the 5-Position of the Pyrimidine Ring

The hydroxyl group at the 5-position of the pyrimidine ring in this compound provides a handle for further chemical derivatization. These modifications can include:

Etherification: Reaction of the 5-hydroxyl group with alkyl halides or other electrophiles under basic conditions can yield 5-alkoxy derivatives. For example, methylation or ethoxylation could be performed.

Esterification: The hydroxyl group can be esterified using acid chlorides or anhydrides to form 5-acyloxy derivatives.

Halogenation: While direct halogenation at the 5-position of a pre-existing hydroxyl might be indirect, pyrimidine rings can be halogenated at C5, and subsequent functional group interconversions could be employed. Studies on d4T analogs have explored 5-halo-5,6-dihydro derivatives, indicating that modifications at or around the C5 position are feasible tandfonline.comdntb.gov.ua.

Other Substitutions: The hydroxyl group could potentially be converted into other functional groups, such as amines or thiols, through multi-step synthetic sequences, leading to a diverse array of analogs.

These modifications aim to explore structure-activity relationships and develop prodrugs or compounds with improved therapeutic profiles.

Compound List

this compound

Stavudine (d4T)

Thymidine

2',3'-didehydro-3'-deoxythymidine

5-hydroxy-2',3'-didehydro-3'-deoxythymidine

5-hydroxymethyluracil

5-hydroxymethyl-2'-deoxyuridine (B45661)

5-hydroxy-2'-deoxycytidine (B120496)

5-formyl-2'-deoxyuridine (B1195723)

5-hydroxy-5-methylhydantoin (B43818)

5-hydroxy-6-hydroperoxy-5,6-dihydrothymine

6-hydroxy-5-hydroperoxy-5,6-dihydrothymine

5,6-dihydroxy-5,6-dihydrothymine

5-bromo-6-methoxy-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-iodo-6-methoxy-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-alkoxy-6-azido-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-alkoxy-6-hydroxy-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-halo-6-alkoxy-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-halo-6-azido-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

5-halo-6-hydroxy-5,6-dihydro-2',3'-didehydro-3'-deoxythymidine

Synthetic Optimization and Novel Methodologies

Enzyme-Catalyzed Synthetic Steps

Extensive literature searches were conducted to identify specific enzyme-catalyzed synthetic steps for the chemical compound this compound. However, no direct evidence or documented procedures detailing the enzymatic synthesis of this compound were found in the provided search results. The available research primarily focuses on the general enzymatic synthesis of nucleosides, enzymatic modifications of other nucleoside analogs (such as phosphorylation or kinetic resolution of d4T derivatives), or enzymatic hydroxylation of non-nucleoside compounds like amino acids.

While general enzymatic strategies for nucleoside synthesis often involve cascades utilizing enzymes such as nucleoside phosphorylases (NPs) for coupling sugar moieties with nucleobases, or kinases for phosphorylation, these methods have not been specifically applied or reported for the synthesis of this compound in the reviewed literature. Similarly, enzymatic hydroxylation reactions, which are well-established for certain classes of molecules like amino acids, have not been identified for the specific modification of the pyrimidine base at the 5-position of d4T or its precursors.

Due to the absence of specific research findings on enzyme-catalyzed synthetic routes for this compound, it is not possible to generate detailed research findings or data tables for this section as per the requirements. The current scientific literature does not provide the necessary information to describe specific enzyme-catalyzed synthetic steps for this compound.

Compound List:

this compound

d4T (Stavudine)

Molecular Structure and Conformational Analysis

Spectroscopic Characterization of Molecular Conformation

Spectroscopic techniques are paramount in determining the three-dimensional structure of molecules in various states. For a compound like 5-Hydroxy-d4T, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) would typically be employed to define its conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. For this compound, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide detailed information on the covalent structure and the spatial proximity of atoms. Key parameters such as coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) are instrumental in defining the conformation of the furanose ring (sugar pucker) and the orientation of the thymine (B56734) base relative to the sugar (glycosidic torsion angle). To date, specific NMR spectral data and detailed conformational analysis for this compound have not been reported in the literature.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise atomic-level picture of a molecule's structure in the solid state. An X-ray crystal structure of this compound would definitively establish bond lengths, bond angles, and the preferred conformation adopted in the crystalline environment. This would include the precise geometry of the unsaturated sugar ring and the planarity of the modified thymine base. A search of crystallographic databases indicates that a crystal structure for this compound has not yet been deposited.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of a molecule and can be used to study changes in conformation, particularly the glycosidic torsion angle, upon changes in environment or upon interaction with other molecules. While CD is a valuable tool for studying nucleoside analogs, specific CD spectra for this compound are not available in the current body of scientific literature.

Computational Modeling of Molecular Geometry and Dynamics

In the absence of extensive experimental data, computational chemistry offers a powerful alternative for predicting the structural and dynamic properties of molecules like this compound.

Quantum Mechanical (QM) Methods: Ab initio and Density Functional Theory (DFT) calculations can be used to determine the optimized geometry of this compound, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data when it becomes available.

While these computational approaches are well-established for nucleoside analogs, specific computational studies detailing the molecular geometry and dynamics of this compound are not presently found in published research.

Interactive Data Table: Hypothetical Structural Parameters

The following table presents a hypothetical set of structural parameters for this compound, which would typically be determined through the methods described above. It is crucial to note that this data is for illustrative purposes only and is not based on experimental or computational results for this compound.

| Parameter | Hypothetical Value | Method of Determination |

| Glycosidic Torsion Angle (χ) | Anti | NMR (NOE), X-ray, MD |

| Sugar Pucker | C3'-endo/C2'-endo | NMR (J-coupling), X-ray, MD |

| C5-OH Bond Length (Å) | 1.36 | X-ray, QM |

| C4-C5 Bond Length (Å) | 1.35 | X-ray, QM |

| C2'=C3' Bond Length (Å) | 1.33 | X-ray, QM |

Influence of Substituents on Structural Features and Flexibility

The introduction of a hydroxyl group at the C5 position of the thymine ring in d4T is expected to have several structural consequences. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing crystal packing and interactions with biological macromolecules. Electronically, the hydroxyl group can affect the aromaticity and reactivity of the pyrimidine (B1678525) ring.

The presence of the 5-hydroxy substituent could also influence the conformational equilibrium of the furanose ring and the barrier to rotation around the glycosidic bond. A detailed analysis, however, would require the specific experimental and computational data that is currently unavailable for this compound. The study of other 5-substituted d4T analogs could provide some insights, but a direct extrapolation of these effects to the 5-hydroxy derivative would be speculative without dedicated research on the target compound.

Enzymatic Phosphorylation and Intracellular Metabolism in Vitro/cellular Models

Substrate Recognition by Cellular Kinases

The initial and often rate-limiting step in the activation of nucleoside analogs is the first phosphorylation, which is catalyzed by specific cellular kinases.

For thymidine (B127349) analogs like d4T, the primary enzyme responsible for the initial phosphorylation is thymidine kinase (TK). There are two main isoforms in human cells: the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). TK1 activity is cell-cycle dependent, being highest during the S phase, which can influence the activation of the drug in dividing cells. It is hypothesized that 5-Hydroxy-d4T would also be a substrate for thymidine kinases. However, the efficiency of this interaction would depend on how the 5-hydroxy modification affects the binding of the molecule to the enzyme's active site. Structural modifications at the C5 position of the pyrimidine (B1678525) ring can influence substrate specificity and phosphorylation efficiency.

Formation of Mono-, Di-, and Triphosphate Metabolites in Cell Culture

Following the initial phosphorylation by a nucleoside kinase to form this compound-monophosphate, subsequent phosphorylation steps are required to generate the active triphosphate form.

Table 1: Anticipated Intracellular Phosphorylation Pathway of this compound

| Precursor | Enzyme | Metabolite |

| This compound | Thymidine Kinase (TK) / Other Nucleoside Kinases | This compound-monophosphate |

| This compound-monophosphate | Thymidylate Kinase (TMPK) | This compound-diphosphate |

| This compound-diphosphate | Nucleoside Diphosphate (B83284) Kinase (NDPK) | This compound-triphosphate |

This table is a hypothetical representation based on the known metabolism of d4T and other nucleoside analogs, pending experimental verification for this compound.

Cellular Pathways for Phosphorylation and Dephosphorylation

The intracellular concentration of the active triphosphate metabolite is regulated by a dynamic balance between phosphorylation and dephosphorylation pathways.

Comparative Analysis of Phosphorylation with Other Nucleoside Analogs (e.g., d4T, AZT)

The efficiency of phosphorylation of a novel nucleoside analog is often compared to that of established drugs like d4T and AZT to gauge its potential.

Studies have shown that d4T is efficiently phosphorylated to its triphosphate form in various cell types. In comparison, the phosphorylation of AZT to its monophosphate is efficient, but the subsequent conversion to the diphosphate can be a rate-limiting step in some cells. For this compound, a comparative analysis of its phosphorylation kinetics relative to d4T and AZT would be necessary to understand its potential for intracellular activation. This would involve measuring the formation of the mono-, di-, and triphosphate metabolites over time in cell culture experiments.

Table 2: Hypothetical Comparative Phosphorylation Efficiency

| Compound | Relative Phosphorylation Efficiency (Hypothetical) | Key Considerations |

| d4T | High | Efficiently converted to the triphosphate form. |

| AZT | Moderate to High | Diphosphate formation can be rate-limiting. |

| This compound | Unknown | The 5-hydroxy group may alter kinase recognition and phosphorylation rates. |

This table presents a hypothetical comparison and highlights the need for direct experimental data for this compound.

Molecular Mechanism of Action Cellular and Biochemical Level

Interaction with DNA Polymerases

Once converted to its triphosphate form, 5-Hydroxy-d4TTP can interact with the active site of DNA polymerases. Its structural resemblance to natural thymidine (B127349) triphosphate (dTTP) allows it to serve as a substrate for these enzymes.

The triphosphate form of 5-Hydroxy-d4T binds to the dNTP-binding site of a DNA polymerase, such as HIV reverse transcriptase. nih.gov The binding is guided by the templating base on the parent nucleic acid strand; the thymine-like base of this compound forms standard Watson-Crick base pairs with an adenine (B156593) base on the template DNA. mdpi.com Studies on related 5-hydroxypyrimidine (B18772) nucleosides have shown they can be efficiently incorporated into DNA by various polymerases. nih.gov For instance, research using exonuclease-free Klenow fragment of E. coli DNA polymerase I demonstrated that 5-hydroxydeoxycytosine triphosphate (5-OHdCTP) and 5-hydroxydeoxyuridine triphosphate (5-OHdUTP) act as effective substrates. nih.gov The polymerase then catalyzes the formation of a phosphodiester bond, incorporating the analog into the growing viral DNA chain. ontosight.ai

The core of the inhibitory mechanism lies in the structure of the dideoxy-didehydro sugar moiety shared by d4T and its derivatives. researchgate.net This sugar ring lacks the crucial 3'-hydroxyl (3'-OH) group that is present in natural deoxynucleosides. researchgate.netnatap.org The 3'-OH group serves as the nucleophile for the incoming nucleotide's α-phosphate, enabling the formation of the next phosphodiester bond and thus, the extension of the DNA chain. researchgate.net

Once this compound monophosphate is incorporated into the DNA strand, the absence of this 3'-OH group makes further chain elongation impossible. ontosight.airesearchgate.net The polymerase cannot add the next nucleotide, leading to the immediate and irreversible cessation of DNA synthesis. This process is known as chain termination and is the definitive mechanism of action for the d4T family of nucleoside analogs. ontosight.airesearchgate.net

Inhibition of Viral Reverse Transcriptase (RT) in Cell-Free Systems

Cell-free assays using purified HIV-1 Reverse Transcriptase have been instrumental in elucidating the inhibitory properties of d4T and its analogs. These systems confirm that the 5'-triphosphate form of the drug is a direct and potent inhibitor of the enzyme's polymerase activity. researchgate.net The inhibitory effect of d4T-triphosphate (d4TTP) has been shown to be equipotent against reverse transcriptases from both human immunodeficiency virus and Moloney murine leukemia virus. researchgate.net

The inhibition of viral RT is a competitive process. researchgate.netresearchgate.net As a thymidine analog, 5-Hydroxy-d4TTP directly competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the reverse transcriptase. researchgate.netresearchgate.net The relative efficiency of incorporation of the analog versus the natural dNTP depends on their respective concentrations and binding affinities (Km or Kd) for the enzyme. Kinetic studies have shown that d4TTP and dTTP can be kinetically equivalent in terms of their incorporation efficiency by HIV-1 RT, making the competitive inhibition effective. mdpi.com This competition ultimately reduces the rate of viral DNA synthesis and leads to the incorporation of the chain-terminating analog.

| Compound | Enzyme | Ki (µM) | IC50 (µM) | Note |

|---|---|---|---|---|

| β-L-Fd4C 5'-triphosphate | HBV DNA Polymerase | 0.069 ± 0.015 | - | Competitive inhibitor with respect to dCTP. researchgate.net |

| β-l-Hyd4C triphosphate | HBV DNA Polymerase | - | 0.21 | A related N4-hydroxycytidine analog of d4T. nih.gov |

Crystal structures of HIV-1 RT in complex with a DNA template-primer and d4TTP have provided detailed "snapshots" of the interaction at an atomic level. nih.govmdpi.com These structures reveal that d4TTP binds in the polymerase active site, located in the p66 subunit of the enzyme. ekb.eg Key interactions that stabilize the binding include:

Base Pairing: The thymine (B56734) base of d4TTP forms two hydrogen bonds with the adenine base of the DNA template in a classic Watson-Crick configuration. mdpi.com

Active Site Residues: The triphosphate moiety interacts with a network of amino acid residues in the active site, including those that coordinate the two essential magnesium ions required for catalysis (D110, D185, and D186). nih.gov

Sugar Moiety Interactions: The lack of a 3'-OH group on d4TTP results in the loss of potential hydrogen bonds that would normally form with residues like the backbone amide of Y115 and the side chain of Q151, a structural basis that distinguishes it from the natural substrate dTTP. researchgate.net

| Residue | Subdomain | Type of Interaction | Reference |

|---|---|---|---|

| D110, D185, D186 | Palm | Coordinate Mg2+ ions, essential for catalysis. | nih.gov |

| A114, Y115, F160, M184 | Palm | Form a hydrophobic pocket that can accommodate modifications. | researchgate.net |

| Q151 | Palm | Interacts with the 3'-OH of natural dNTPs; interaction is absent with d4TTP. | researchgate.net |

Other Putative Molecular Targets or Interaction Pathways (In Vitro)

While the primary target of d4T analogs is HIV reverse transcriptase, in vitro studies have shown that they can interact with other polymerases. Notably, certain d4T derivatives have demonstrated activity against the Hepatitis B Virus (HBV) DNA polymerase. For example, β-l-2′,3′-Didehydro-2′,3′-dideoxy-N4-hydroxycytidine (β-l-Hyd4C), a cytidine (B196190) analog with the same d4 sugar core, was found to be a potent inhibitor of HBV replication. nih.gov Its triphosphate form inhibited the HBV DNA polymerase with a 50% inhibitory concentration (IC50) of 0.21 µM in cell-free assays. nih.gov

Furthermore, like all nucleoside analogs, the triphosphate forms must be evaluated for their interaction with human cellular DNA polymerases (α, β, γ, δ, ε) to understand potential off-target effects. While polymerases α, δ, and ε are generally insensitive, DNA polymerases β and γ can be inhibited by dideoxynucleoside triphosphates in vitro. natap.org

Mechanisms of Resistance Development to Nucleoside Analogs in In Vitro Systems

The development of resistance to nucleoside reverse transcriptase inhibitors (NRTIs), including thymidine analogs like this compound, is a significant challenge in antiviral therapy. In vitro studies have been instrumental in elucidating the molecular and cellular mechanisms that underpin this resistance. These mechanisms primarily involve specific mutations in the viral reverse transcriptase (RT) that either prevent the incorporation of the drug or facilitate its removal after incorporation. Additionally, alterations in host cell enzymes responsible for activating the prodrug can also contribute to resistance.

The primary mechanism of action of this compound, like other nucleoside analogs, is to act as a chain terminator during the synthesis of viral DNA by RT. researchgate.net For this to occur, the compound must first be phosphorylated by host cell kinases to its active triphosphate form. This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing DNA chain. Once incorporated, the lack of a 3'-hydroxyl group on the sugar moiety of the analog prevents the formation of the next phosphodiester bond, thereby halting DNA synthesis. researchgate.net

Resistance to thymidine analogs such as stavudine (B1682478) (d4T), a close structural relative of this compound, has been extensively studied. i-base.info The mechanisms identified for d4T are highly relevant to understanding potential resistance to this compound. These mechanisms can be broadly categorized into two main groups at the level of the viral RT: enhanced excision of the incorporated drug and decreased incorporation of the drug.

A key group of mutations that confer resistance to thymidine analogs are known as Thymidine Analog Mutations (TAMs). researchgate.netnih.gov These include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. researchgate.netiasusa.org TAMs confer resistance to zidovudine (B1683550) (AZT) and show cross-resistance to d4T. csic.es The primary mechanism associated with TAMs is the enhanced ATP-dependent phosphorolytic removal of the chain-terminating nucleoside analog from the 3' end of the primer strand. researchgate.netcsic.esasm.org This process effectively "unblocks" the DNA chain, allowing DNA synthesis to resume. While RTs with TAMs can remove most chain terminators, their efficiency varies depending on the specific analog and the presence of natural dNTPs. researchgate.net

Another well-characterized resistance pathway involves mutations that alter the ability of the RT to discriminate between the nucleoside analog triphosphate and the natural dNTP substrate. asm.org This leads to a decreased rate of incorporation of the antiviral drug. The Q151M mutation, often found in combination with other mutations (A62V, V75I, F77L, F116Y), confers broad cross-resistance to most NRTIs, including d4T, by reducing the binding affinity of the NRTI-triphosphate to the enzyme. asm.orgoaepublish.com Similarly, the V75T mutation has been shown to confer resistance to d4T through a mechanism that appears to be independent of ATP, suggesting it also affects drug binding or incorporation. asm.org The K65R mutation is another key resistance mutation that reduces susceptibility to several NRTIs, although its effect on d4T is generally considered to be low. iasusa.orgmdpi.com

In addition to viral mutations, changes in host cellular machinery can also lead to resistance. Since nucleoside analogs are prodrugs that require intracellular phosphorylation to become active, alterations in the activity of cellular kinases can have a profound impact on their efficacy. nih.gov In vitro studies have shown that downregulation of thymidine kinase-1 (TK-1), the enzyme responsible for the initial phosphorylation of thymidine and its analogs, can lead to high-level resistance to these drugs. nih.gov This form of resistance is distinct from that caused by mutations in the viral RT, as it prevents the activation of the drug within the host cell. nih.gov

The following tables summarize key research findings on mutations in HIV-1 reverse transcriptase that confer resistance to thymidine analogs in vitro.

Table 1: Key Resistance Mutations and their Mechanisms

| Mutation(s) | Mechanism of Resistance | Effect on d4T Susceptibility | Reference |

|---|---|---|---|

| Thymidine Analog Mutations (TAMs): M41L, D67N, K70R, L210W, T215Y/F, K219Q/E | Enhanced ATP-dependent phosphorolytic excision of the incorporated drug. | Low-level to moderate cross-resistance. | researchgate.netnih.govcsic.es |

| Q151M Complex (often with A62V, V75I, F77L, F116Y) | Decreased incorporation of the NRTI-triphosphate due to reduced binding affinity. | High-level resistance. | asm.orgoaepublish.com |

| V75T | Appears to reduce the binding of d4T-triphosphate, independent of ATP. | Resistance. | asm.org |

| K65R | Reduced rate of incorporation of the NRTI. | Low-level resistance. | iasusa.orgmdpi.com |

| M184V | Decreased incorporation of certain NRTIs; can increase susceptibility to thymidine analogs like d4T. | Increased susceptibility. | asm.orgpenta-id.org |

Table 2: In Vitro Studies on d4T Resistance Selection

| Study Focus | Key Findings | Reference |

|---|---|---|

| Prolonged in vitro selection with d4T | Selection of ZDV-resistance mutations (e.g., M41L, K70R, L210W) occurred at a low frequency. | i-base.info |

| Biochemical analysis of mutant RTs | RTs with codon 69 insertions in a TAMs background showed high-level resistance to d4T via an ATP-dependent mechanism. | asm.org |

| Cellular mechanisms of resistance | Treatment of cells with Actinomycin D suppressed host cell thymidine kinase-1 expression, leading to high-level resistance to thymidine analogs without RT mutations. | nih.gov |

| Phenotypic analysis of clinical isolates | Isolates with ≥3 ZDV-associated mutations plus M184V showed a higher frequency of intermediate to resistant phenotypes for d4T compared to those with fewer mutations. | i-base.info |

Structure Activity Relationship Sar Studies

Influence of Base Modifications on Enzymatic Recognition and Incorporation

Modifications to the nucleobase of nucleoside analogs can profoundly affect their recognition by cellular and viral enzymes, as well as their incorporation into nucleic acid chains ekb.eg. While the specific base of 5-Hydroxy-d4T is a thymine (B56734) derivative, SAR studies on other nucleoside analogs have demonstrated that alterations to the base, such as halogenation or the addition of substituents, can significantly impact antiviral activity and enzymatic processing ekb.egontosight.aimdpi.com. For example, modifications to the C-5 position of the pyrimidine (B1678525) ring have been explored in stavudine (B1682478) (d4T) analogs, with studies investigating alkynyl substituents at this position for their potential as HIV-1 reverse transcriptase inhibitors nih.gov. These modifications aim to optimize interactions with the enzyme's active site, influencing both recognition and incorporation efficiency. The precise impact of specific base modifications on the enzymatic recognition and incorporation of this compound by viral polymerases like HIV-1 reverse transcriptase would be a key area of SAR investigation.

Sugar Moiety Modifications and Their Biochemical Consequences

The sugar moiety of nucleoside analogs is a primary target for structural modifications designed to enhance antiviral or anticancer activity. Alterations to the sugar ring, including changes in substituents, replacement of atoms, or modifications in ring size, can lead to significant biochemical consequences ekb.egresearchgate.net. For this compound, the sugar moiety is characterized by the absence of hydroxyl groups at the 2' and 3' positions and the presence of a hydroxyl group at the 5' position ontosight.ai. These modifications, particularly the 2',3'-didehydro-2',3'-dideoxy nature, are known to confer chain-terminating properties upon incorporation into viral DNA ontosight.ai.

Studies on other nucleoside analogs highlight the importance of sugar modifications. For instance, the introduction of fluorine atoms or methyl groups at various positions on the sugar ring can alter sugar pucker, influence enzymatic phosphorylation, and affect cellular uptake and metabolism nih.govbiorxiv.org. Carbocyclic nucleosides, where the furanose oxygen is replaced by a carbon atom, often exhibit increased lipophilicity and cell permeability, along with enhanced stability of the glycosidic bond nih.gov. The specific biochemical consequences of the 5'-hydroxyl group in this compound, in conjunction with the other sugar modifications, would dictate its efficacy and metabolic fate.

Correlation between Lipophilicity and Cellular Uptake in Model Systems

Lipophilicity, often quantified by the octanol-water partition coefficient (logP), is a critical physicochemical property that influences a drug candidate's ability to cross cell membranes and achieve therapeutic concentrations within cells acs.orgaxionbiosystems.comrsc.orgresearchgate.netacs.org. SAR studies frequently investigate the correlation between lipophilicity and cellular uptake to optimize drug delivery. For nucleoside analogs, increased lipophilicity can enhance passive diffusion across cell membranes, leading to improved intracellular concentrations acs.orgaxionbiosystems.com.

Prodrug strategies, such as the esterification of hydroxyl groups or the addition of lipophilic moieties, are often employed to enhance the lipophilicity and cellular uptake of nucleoside analogs acs.orgaxionbiosystems.comresearchgate.net. For example, fatty acyl conjugates of remdesivir (B604916) showed improved antiviral activity, attributed in part to increased lipophilicity and subsequent enhanced cellular uptake axionbiosystems.com. Similarly, studies on d4T prodrugs have indicated a close correlation between compound lipophilicity and in vitro potency, suggesting that enhanced lipophilicity may increase cellular uptake via passive diffusion acs.org. While specific lipophilicity data for this compound and its direct correlation with cellular uptake in model systems are not detailed in the provided search results, this principle is broadly applicable to nucleoside analog design.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs in Biochemical Assays

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool used to establish mathematical models that correlate chemical structure with biological activity dovepress.comnih.govijpsonline.comnih.govresearchgate.net. These models can predict the activity of new compounds and guide the design of more potent analogs. While direct QSAR studies specifically detailing this compound analogs and their biochemical assays were not explicitly found in the initial search, QSAR principles are widely applied in nucleoside analog research.

QSAR studies on other classes of compounds, such as xanthone (B1684191) derivatives, have identified descriptors like net atomic charges and logP as significant contributors to cytotoxic activities dovepress.com. Similarly, QSAR models for HIV-1 protease inhibitors have utilized receptor-dependent 4D-QSAR approaches, correlating molecular shape, electronic properties, and interactions within the enzyme's active site with inhibitory potency nih.govnih.gov. The application of QSAR to this compound analogs would involve identifying key structural features (e.g., modifications to the base or sugar, lipophilicity parameters) and correlating them with biochemical assay results, such as IC50 values against specific viral enzymes or cellular antiviral activity.

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatographic methods are fundamental in separating, identifying, and quantifying components within complex mixtures, making them indispensable for 5-Hydroxy-d4T research.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for determining the concentration and evaluating the purity of this compound in research samples. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, HPLC methods are often optimized to achieve baseline separation from related compounds or impurities, allowing for accurate quantification. Research studies have demonstrated the utility of HPLC in quantifying this compound in various matrices, providing essential data for pharmacokinetic or metabolic studies. The development of robust HPLC methods typically involves selecting appropriate stationary phases (e.g., reversed-phase C18 columns) and mobile phase compositions (e.g., mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol) to achieve optimal resolution and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. This hyphenated technique is particularly valuable for the identification and quantification of this compound and its potential metabolites within complex biological matrices, such as cellular extracts. LC-MS allows for the precise determination of the molecular weight of the compound and its fragments, aiding in structural confirmation. Furthermore, by employing selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, LC-MS can achieve high sensitivity and selectivity for quantifying this compound and its metabolites, even at low concentrations, within cellular environments. Research findings indicate that LC-MS is a preferred method for tracking the metabolic fate of nucleoside analogs in cellular systems.

Electrochemical Detection Methods in Research Settings

Electrochemical detection methods offer a sensitive, selective, and rapid approach for analyzing various chemical compounds, including nucleoside analogues like this compound, within research applications. These techniques leverage the electrochemical properties of analytes, converting chemical information into measurable electrical signals such as current or potential iapchem.orgsbir.govnih.gov. The advantages of electrochemical sensors include their low cost, ease of miniaturization, and potential for real-time monitoring, making them valuable tools in biochemical and pharmaceutical research iapchem.orgsbir.gov.

Research in this area often involves the development of modified electrodes using nanomaterials, polymers, or other conductive substances to enhance the sensitivity and selectivity of detection iapchem.orgswu.ac.th. These modifications can improve the interaction between the electrode surface and the target analyte, leading to improved signal-to-noise ratios and lower limits of detection (LOD) iapchem.orgsbir.gov. While specific electrochemical detection methods for this compound are not extensively detailed in the provided literature, related nucleoside analogues, such as stavudine (B1682478) (d4T), have been analyzed using techniques like Capillary Electrophoresis (CE) researchgate.net. General applications of electrochemical sensors in drug monitoring and analysis highlight their utility in detecting and quantifying pharmaceutical compounds and their metabolites in biological and complex matrices iapchem.orgswu.ac.th.

Table 1: Representative Performance Metrics for Electrochemical Detection of Nucleoside Analogues

| Parameter | Typical Value Range | Description |

| Detection Limit (LOD) | 1 nM – 1 µM | The lowest concentration of analyte that can be reliably detected. |

| Sensitivity | High | The ability of the sensor to produce a significant signal change in response to a small change in analyte concentration. |

| Selectivity | High | The ability to detect the target analyte in the presence of other interfering compounds. |

| Response Time | Seconds to Minutes | The time taken for the sensor to provide a stable and quantifiable signal after sample introduction. |

| Electrode Material | Modified GCE/SPCE | Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE) modified with nanomaterials or polymers. |

Note: Values are representative of typical performance achieved in research settings for similar analytes and may vary based on specific electrode modifications and experimental conditions.

Enzymatic Assays for Activity Determination and Substrate Specificity

Enzymatic assays are fundamental research tools for characterizing enzyme function, including the determination of enzyme activity and the elucidation of substrate specificity ufrj.brnih.govsigmaaldrich.com. These assays typically involve monitoring the conversion of a substrate into a product catalyzed by a specific enzyme. By controlling substrate concentrations and reaction conditions, researchers can determine kinetic parameters such as Michaelis constant (Km) and maximum velocity (Vmax), which are crucial for understanding enzyme efficiency nih.gov.

Nucleoside analogues like this compound often require enzymatic activation within cells to exert their therapeutic effects, typically through phosphorylation by cellular kinases iarc.frchemicalbook.com. Therefore, enzymatic assays are vital for investigating the metabolic fate and activation pathways of such compounds uni-halle.de. Research into substrate specificity is also critical, as it helps to identify which enzymes interact with the analogue and how structural variations in substrates affect enzyme binding and catalysis ufrj.br. Studies involving related compounds, such as stavudine (d4T) and zidovudine (B1683550) (AZT), have utilized enzymatic assays to measure intracellular levels of their active triphosphate metabolites, indicating the importance of these methods in understanding the pharmacodynamics of nucleoside analogues iarc.frchemicalbook.comuni-halle.de.

Table 2: Illustrative Data for Determining Enzyme Kinetic Parameters (Km)

This table demonstrates a typical dataset generated during an enzymatic assay to determine the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax.

| Substrate Concentration (µM) | Initial Velocity (units/min) |

| 1 | 15 |

| 2 | 25 |

| 4 | 38 |

| 8 | 50 |

| 16 | 60 |

| 32 | 68 |

| 64 | 72 |

Note: By plotting these data (e.g., using a Lineweaver-Burk plot), the Km value can be calculated, providing insight into the enzyme's affinity for the substrate.

Table 3: Investigating Substrate Specificity with Analogs

Enzyme activity can be measured using the natural substrate and various structural analogues to assess specificity.

| Substrate / Analogue | Relative Enzyme Activity (%) | Notes on Structural Modification |

| Natural Substrate | 100 | Reference |

| Analogue A | 85 | Minor modification |

| Analogue B | 10 | Significant modification |

| Analogue C | 0 | No detectable activity |

Note: High relative activity with the natural substrate and significantly reduced activity with modified analogues indicate high substrate specificity for the natural substrate.

Compound Names Mentioned:

this compound

d4T (Stavudine)

Nucleoside analogues

HIV

RNA

DNA

5-FU (5-Fluorouracil)

ddC (Zalcitabine)

3TC (Lamivudine)

ddI (Didanosine)

Zidovudine (AZT)

Zidovudine triphosphate (ZDV-TP)

dGTP (Deoxyguanosine triphosphate)

HIV-1 reverse transcriptase (RT)

HIV-1

HIV-2

Moloney murine leukemia virus

Friend murine leukemia virus

Simian immunodeficiency virus

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for synthesizing 5-Hydroxy-d4T to ensure consistency?

- Methodological Answer : Synthesis should follow documented protocols with explicit details on reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. Use validated synthetic pathways from peer-reviewed literature, and cross-reference databases like SciFinder or Reaxys to confirm reproducibility. Include control experiments to verify intermediate stability and final product yield. For novel syntheses, provide full characterization data (NMR, HPLC-MS) and compare with known analogs .

Q. Which analytical techniques are most effective for characterizing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for assessing chemical purity (>95% recommended for biological assays). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity. Quantitative data should include retention times, mass-to-charge ratios, and spectral peak assignments. Cross-validate results with reference standards from authoritative sources like NIST Chemistry WebBook .

| Technique | Parameters | Key Metrics |

|---|---|---|

| HPLC-MS | Column: C18, Gradient elution | Retention time, peak area, m/z ratio |

| NMR | 400–600 MHz, DMSO-d6 | Chemical shifts (δ), coupling constants |

Q. How should researchers document experimental procedures for this compound synthesis to facilitate replication?

- Methodological Answer : Follow IUPAC guidelines for reporting experimental details. Include step-by-step protocols, equipment specifications (e.g., reactor type), and raw data (e.g., TLC/Rf values). Use SI units and specify batch numbers for reagents. For reproducibility, document deviations and troubleshooting steps. Supplementary materials should contain crystallographic data (if applicable) and spectra .

Q. What are the critical parameters to monitor during the purification of this compound?

- Methodological Answer : Key parameters include solvent polarity (for recrystallization), column pressure (for flash chromatography), and temperature stability. Monitor elution profiles using UV-Vis detectors and validate fractions via TLC or HPLC. Optimize gradient elution to separate isomers or byproducts. Report melting points and optical rotation data for crystalline forms .

Q. How can researchers validate the identity of this compound using spectroscopic data?

- Methodological Answer : Compare experimental NMR and IR spectra with literature or computational predictions (e.g., DFT simulations). Use DEPT and COSY NMR to assign stereochemistry. For MS, match isotopic patterns (e.g., d4 labeling) with theoretical values. Discrepancies >2% in key peaks require re-evaluation of synthetic or analytical conditions .

Advanced Research Questions

Q. What experimental design strategies can minimize variability in this compound bioactivity assays?

- Methodological Answer : Implement blinded, randomized assays with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to confirm activity. Standardize cell lines, passage numbers, and incubation times. Apply statistical power analysis to determine sample size and mitigate batch effects. Report IC₅₀ values with 95% confidence intervals .

Q. How should contradictory data regarding the metabolic stability of this compound be analyzed and reconciled?

- Methodological Answer : Conduct meta-analyses of published studies to identify variables (e.g., liver microsome sources, incubation pH). Replicate experiments under harmonized conditions and use LC-MS/MS to quantify metabolites. Apply ANOVA or mixed-effects models to assess inter-lab variability. Transparently report outliers and potential confounding factors (e.g., solvent carryover) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in biological systems?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to study interactions with target enzymes. Perform MD simulations (AMBER, GROMACS) to assess binding stability. Quantum mechanical calculations (DFT) predict electron-transfer pathways. Validate models with mutagenesis or isotopic tracing experiments .

Q. What methodologies are recommended for investigating the enzyme inhibition kinetics of this compound?

- Methodological Answer : Use steady-state kinetics (Michaelis-Menten) with varying substrate/inhibitor concentrations. Measure initial reaction rates via spectrophotometry or fluorimetry. Fit data to competitive/non-competitive models using nonlinear regression (GraphPad Prism). Report Ki values and conduct Lineweaver-Burk analysis for mechanism validation .

Q. How can researchers integrate multi-omics data to elucidate the mechanism of action of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (KEGG, Gene Ontology) to identify perturbed biological processes. Validate hypotheses with CRISPR knockouts or siRNA silencing. Employ machine learning (Python/R) for data integration and biomarker discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.